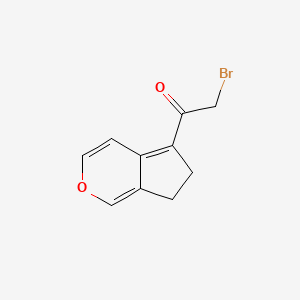
Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- is a chemical compound with the molecular formula C10H9BrO2.
Preparation Methods
The synthesis of Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-5-benzofuran.
Bromination: The compound undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride or acetyl chloride to form the final product.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. The use of phase transfer catalysts and specific solvents can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- involves its interaction with various molecular targets. The bromine atom and the benzofuran ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives used .
Comparison with Similar Compounds
Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- can be compared with other benzofuran derivatives such as:
1-(2,3-dihydro-5-benzofuranyl)-ethanone: Lacks the bromine atom, leading to different reactivity and biological activity.
2-Bromo-1-(3,5-dimethoxyphenyl)ethanone: Contains additional methoxy groups, which can influence its chemical and biological properties.
2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: Features a different benzofuran structure, affecting its reactivity and applications.
The uniqueness of Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
2-bromo-1-(6,7-dihydrocyclopenta[c]pyran-5-yl)ethanone |
InChI |
InChI=1S/C10H9BrO2/c11-5-10(12)9-2-1-7-6-13-4-3-8(7)9/h3-4,6H,1-2,5H2 |
InChI Key |
ZIQHQEDZOSUNJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2C1=COC=C2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















